molecular formula C19H18O4 B14478592 Dimethyl 2,2-diphenylcyclopropane-1,1-dicarboxylate CAS No. 72174-92-6

Dimethyl 2,2-diphenylcyclopropane-1,1-dicarboxylate

Cat. No.: B14478592
CAS No.: 72174-92-6
M. Wt: 310.3 g/mol
InChI Key: QJPJYGPERIJTRR-UHFFFAOYSA-N
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Description

Dimethyl 2,2-diphenylcyclopropane-1,1-dicarboxylate is an organic compound belonging to the class of cyclopropane derivatives. This compound is characterized by the presence of two phenyl groups and two ester groups attached to a cyclopropane ring. It is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2,2-diphenylcyclopropane-1,1-dicarboxylate typically involves the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes in the presence of a Lewis acid such as tantalum (V) trichloride (TaCl5). The reaction is carried out in 1,2-dichloroethane at room temperature for 24 hours, followed by hydrolysis to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The scalability of the reaction and the availability of starting materials make it feasible for industrial production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2-diphenylcyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Dimethyl 2,2-diphenylcyclopropane-1,1-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2,2-diphenylcyclopropane-1,1-dicarboxylate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the strained cyclopropane ring, which can undergo ring-opening reactions. The ester groups also play a role in its reactivity, participating in nucleophilic and electrophilic reactions. The phenyl groups can engage in π-π interactions and other aromatic interactions, influencing the compound’s overall behavior .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate
  • Diethyl 2-phenylcyclopropane-1,1-dicarboxylate
  • Dimethyl 1,1-cyclopropanedicarboxylate

Uniqueness

The combination of the cyclopropane ring and ester groups also contributes to its distinct chemical properties .

Properties

CAS No.

72174-92-6

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

dimethyl 2,2-diphenylcyclopropane-1,1-dicarboxylate

InChI

InChI=1S/C19H18O4/c1-22-16(20)19(17(21)23-2)13-18(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3

InChI Key

QJPJYGPERIJTRR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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